N-Acetyl-L-cysteinyl-L-seryl-L-phenylalanyl-L-valyl-L-asparaginyl-L-seryl-L-alpha-glutamyl-L-phenylalanyl-L-leucyl-L-lysyl-L-prolyl-L-alpha-glutamyl-L-valyl-L-lysyl-L-serine

Descripción general

Descripción

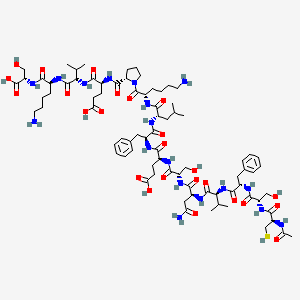

N-Acetyl-L-cysteinyl-L-seryl-L-phenylalanyl-L-valyl-L-asparaginyl-L-seryl-L-alpha-glutamyl-L-phenylalanyl-L-leucyl-L-lysyl-L-prolyl-L-alpha-glutamyl-L-valyl-L-lysyl-L-serine is a useful research compound. Its molecular formula is C79H122N18O25S and its molecular weight is 1756.006. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-Acetyl-L-cysteinyl-L-seryl-L-phenylalanyl-L-valyl-L-asparaginyl-L-seryl-L-alpha-glutamyl-L-phenylalanyl-L-leucyl-L-lysyl-L-prolyl-L-alpha-glutamyl-L-valyl-L-lysyl-L-serine (hereafter referred to as NAC-SY-PV-SY-EG-PF-LE-KY-PG-EG-VK-SY) is a complex peptide that incorporates multiple amino acids, each contributing to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Structure and Composition

The compound is a synthetic peptide composed of various amino acids known for their diverse biological functions. The presence of acetylated cysteine suggests potential antioxidant properties, while the inclusion of serine, phenylalanine, valine, asparagine, glutamic acid, leucine, lysine, and proline may confer additional functionalities such as immunomodulation and neuroprotection.

Antioxidant Activity

N-acetylcysteine (NAC), a component of the peptide, is well-documented for its antioxidant properties. It acts by replenishing intracellular levels of glutathione and scavenging free radicals. Studies have demonstrated that NAC can mitigate oxidative stress in various models, including neurodegenerative diseases and cardiovascular conditions .

Anti-inflammatory Effects

Peptides similar to NAC-SY-PV-SY-EG-PF-LE-KY-PG-EG-VK-SY have shown anti-inflammatory properties. For example, N-acetylseryl-aspartyl-lysyl-proline (Ac-SDKP) has been reported to reduce inflammation in models of hypertension and systemic lupus erythematosus by inhibiting pro-inflammatory cytokines and immune cell infiltration . This suggests that NAC-SY-PV-SY-EG-PF-LE-KY-PG-EG-VK-SY may possess similar effects.

Cardioprotective Properties

Research indicates that peptides containing similar sequences can exert cardioprotective effects. Ac-SDKP has been shown to prevent cardiac fibrosis and dysfunction in models of heart failure . The cardioprotective mechanisms are likely mediated through the modulation of signaling pathways involved in inflammation and fibrosis.

The biological activities of NAC-SY-PV-SY-EG-PF-LE-KY-PG-EG-VK-SY can be attributed to several mechanisms:

- Antioxidant Defense : By enhancing glutathione levels and reducing oxidative stress.

- Cytokine Modulation : Inhibiting the release of pro-inflammatory cytokines.

- Cellular Signaling Pathways : Interacting with pathways such as MAPK and FGFR1 which are crucial for cellular homeostasis and response to stress .

Case Study 1: Neuroprotection

In a study examining the neuroprotective effects of NAC-based peptides on neuronal cells exposed to oxidative stress, it was found that treatment with NAC significantly reduced cell death and improved cell viability compared to untreated controls. The underlying mechanism involved the upregulation of antioxidant enzymes .

Case Study 2: Cardiovascular Health

Another study focused on the effects of Ac-SDKP in a rat model of hypertension demonstrated that administration led to decreased cardiac hypertrophy and improved cardiac function. This was associated with reduced levels of inflammatory markers and fibrosis in heart tissue .

Propiedades

IUPAC Name |

(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C79H122N18O25S/c1-41(2)33-51(68(110)87-50(24-15-17-31-81)78(120)97-32-18-25-59(97)75(117)85-49(27-29-62(105)106)67(109)95-63(42(3)4)76(118)86-47(23-14-16-30-80)65(107)94-57(39-100)79(121)122)88-69(111)52(34-45-19-10-8-11-20-45)89-66(108)48(26-28-61(103)104)84-72(114)55(37-98)92-70(112)54(36-60(82)102)91-77(119)64(43(5)6)96-71(113)53(35-46-21-12-9-13-22-46)90-73(115)56(38-99)93-74(116)58(40-123)83-44(7)101/h8-13,19-22,41-43,47-59,63-64,98-100,123H,14-18,23-40,80-81H2,1-7H3,(H2,82,102)(H,83,101)(H,84,114)(H,85,117)(H,86,118)(H,87,110)(H,88,111)(H,89,108)(H,90,115)(H,91,119)(H,92,112)(H,93,116)(H,94,107)(H,95,109)(H,96,113)(H,103,104)(H,105,106)(H,121,122)/t47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-,64-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBJSHDJILNKFN-HKINMLJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C79H122N18O25S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745575 | |

| Record name | N-Acetyl-L-cysteinyl-L-seryl-L-phenylalanyl-L-valyl-L-asparaginyl-L-seryl-L-alpha-glutamyl-L-phenylalanyl-L-leucyl-L-lysyl-L-prolyl-L-alpha-glutamyl-L-valyl-L-lysyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1756.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155773-76-5 | |

| Record name | N-Acetyl-L-cysteinyl-L-seryl-L-phenylalanyl-L-valyl-L-asparaginyl-L-seryl-L-alpha-glutamyl-L-phenylalanyl-L-leucyl-L-lysyl-L-prolyl-L-alpha-glutamyl-L-valyl-L-lysyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Protein KinaseCβ2 Peptide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.